molecular formula C12H22N2O B6151370 N-(azepan-4-yl)-N-cyclobutylacetamide CAS No. 1804129-47-2

N-(azepan-4-yl)-N-cyclobutylacetamide

Cat. No.: B6151370
CAS No.: 1804129-47-2
M. Wt: 210.32 g/mol
InChI Key: WGOYOQVDTMEVLJ-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)-N-cyclobutylacetamide is an organic compound that features a seven-membered azepane ring and a cyclobutyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-4-yl)-N-cyclobutylacetamide typically involves the reaction of azepane with cyclobutylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Azepane: Azepane can be synthesized through the reduction of azepanone using a suitable reducing agent such as lithium aluminum hydride.

    Reaction with Cyclobutylamine: The azepane is then reacted with cyclobutylamine in the presence of a catalyst to form the intermediate product.

    Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-4-yl)-N-cyclobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(azepan-4-yl)-N-cyclobutylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific mechanical and chemical properties.

    Biological Research: It is used in studies investigating the interactions of cyclic amides with biological macromolecules.

Mechanism of Action

The mechanism by which N-(azepan-4-yl)-N-cyclobutylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(azepan-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclobutyl group.

    N-(azepan-4-yl)-N-ethylacetamide: Contains an ethyl group in place of the cyclobutyl group.

    N-(azepan-4-yl)-N-propylacetamide: Features a propyl group instead of the cyclobutyl group.

Uniqueness

N-(azepan-4-yl)-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1804129-47-2

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(azepan-4-yl)-N-cyclobutylacetamide

InChI

InChI=1S/C12H22N2O/c1-10(15)14(11-4-2-5-11)12-6-3-8-13-9-7-12/h11-13H,2-9H2,1H3

InChI Key

WGOYOQVDTMEVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCC1)C2CCCNCC2

Purity

95

Origin of Product

United States

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